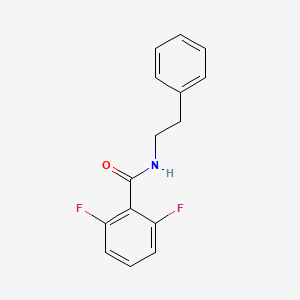

2,6-difluoro-N-(2-phenylethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO/c16-12-7-4-8-13(17)14(12)15(19)18-10-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORBEPWKQBWEGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Characterization of 2,6 Difluoro N 2 Phenylethyl Benzamide

Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F).

Specific chemical shifts, coupling constants, and signal multiplicities for the protons, carbons, and fluorine atoms of 2,6-difluoro-N-(2-phenylethyl)benzamide are not documented in available literature. This data is crucial for confirming the molecular structure by detailing the chemical environment of each atom.

Infrared (IR) Spectroscopy.

The characteristic vibrational frequencies for the functional groups present in 2,6-difluoro-N-(2-phenylethyl)benzamide, such as the N-H and C=O stretching of the amide group and the C-F stretching of the difluorobenzoyl moiety, have not been experimentally reported.

Mass Spectrometry (MS).

Information on the molecular ion peak and the fragmentation pattern of 2,6-difluoro-N-(2-phenylethyl)benzamide, which would confirm its molecular weight and provide insights into its structural components, is not available.

X-ray Crystallography for Solid-State Structure Determination.

There is no published crystal structure for 2,6-difluoro-N-(2-phenylethyl)benzamide. X-ray crystallography is essential for unequivocally determining the three-dimensional arrangement of atoms in the solid state.

Conformational Analysis and Torsional Angle Characterization.

Without crystallographic data, a definitive analysis of the preferred conformation and the specific torsional angles between the phenyl rings and the amide linker in the solid state cannot be conducted.

Intermolecular Interactions and Supramolecular Assembly in the Crystalline Lattice (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking).

The nature of the intermolecular forces, such as hydrogen bonds involving the amide group or potential halogen bonding and π-π stacking interactions that govern the packing of molecules in a crystal lattice, remains unknown in the absence of a crystal structure.

Computational Chemistry and Molecular Modeling Studies of 2,6 Difluoro N 2 Phenylethyl Benzamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These methods are widely used to investigate the electronic structure, molecular geometry, and spectroscopic features of benzamide (B126) derivatives. For the 2,6-difluorobenzamide (B103285) scaffold, DFT calculations help elucidate the unique conformational and electronic characteristics imparted by the fluorine substituents.

Research on related benzamide structures using DFT methods, often with the B3LYP functional and a basis set like 6-31G(d,p), allows for the determination of key electronic descriptors. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more polarizable and will be more reactive.

Furthermore, these calculations generate maps of the molecular electrostatic potential (MEP), which identify the electron-rich and electron-deficient regions of the molecule. For a benzamide derivative, the oxygen atom of the carbonyl group and the fluorine atoms typically represent electronegative (electron-rich) regions, which are potential sites for electrophilic attack and hydrogen bond acceptance. Conversely, the amide proton and aromatic protons are electropositive (electron-deficient) regions. These electronic properties are instrumental in predicting how the molecule will interact with biological targets.

Table 1: Representative Electronic Properties of a Benzamide Derivative Calculated via DFT (Note: Data is illustrative of typical values for this class of compounds as found in computational studies of related molecules.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV to -7.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.0 eV to -2.0 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 eV to 6.5 eV | Indicates chemical reactivity and stability |

| Dipole Moment | 3.0 D to 4.5 D | Measures overall polarity of the molecule |

Conformational Landscape Analysis and Energetic Profiles

The three-dimensional conformation of a molecule is critical for its biological activity, as it dictates how the molecule fits into a receptor's binding site. Conformational analysis of the 2,6-difluorobenzamide motif reveals significant structural features that distinguish it from non-fluorinated analogues.

Studies on 2,6-difluoro-3-methoxybenzamide (B3025189) have shown that the presence of the two fluorine atoms ortho to the amide group forces the amide functional group to be non-planar with respect to the aromatic ring. nih.govmdpi.com A systematic conformational search, varying the dihedral angle between the plane of the aromatic ring and the amide group, reveals that the lowest energy conformation is not planar. nih.gov Instead, a torsion angle of approximately -27° is energetically favored in the isolated molecule. nih.gov This is in stark contrast to simpler benzamides, which prefer a planar conformation to allow for conjugation between the aromatic ring and the amide bond.

The energetic cost of adopting different conformations is also crucial. The energy required for a 2,6-difluorobenzamide derivative to adopt the specific non-planar conformation often observed in co-crystallized ligand-protein complexes is significantly lower than for a non-fluorinated benzamide. For instance, the energy gap to reach a specific bound dihedral angle of -58° from the most stable conformation was calculated to be 1.98 kcal/mol for a 2,6-difluorobenzamide, whereas it was 3.71 kcal/mol for the corresponding non-fluorinated benzamide. nih.gov This suggests that the 2,6-difluoro motif acts as a "conformational control element," pre-organizing the molecule into a bioactive conformation and reducing the energetic penalty upon binding to a target. nih.gov

Table 2: Energetic Profile of Fluorinated vs. Non-Fluorinated Benzamide Conformations (Based on findings for 2,6-difluoro-3-methoxybenzamide vs. 3-methoxybenzamide). nih.gov

| Compound Scaffold | Most Stable Conformation (Dihedral Angle) | Energy to Reach Bound Conformation (-58°) |

| 3-Methoxybenzamide | Planar (0° or 180°) | 3.71 kcal/mol |

| 2,6-Difluorobenzamide | Non-planar (~ -27°) | 1.98 kcal/mol |

Molecular Docking and Dynamics Simulations for Ligand-Macromolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. walshmedicalmedia.com For the 2,6-difluoro-N-(2-phenylethyl)benzamide scaffold, docking studies are essential to hypothesize its binding mode within a specific protein target.

In docking simulations involving 2,6-difluorobenzamide derivatives, several key interactions are consistently observed. nih.govmdpi.com The amide group is a critical pharmacophore, often forming crucial hydrogen bonds with amino acid residues in the binding pocket. The N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen acts as a hydrogen bond acceptor. The difluorinated phenyl ring participates in strong hydrophobic and van der Waals interactions with nonpolar residues of the protein. nih.gov The fluorine atoms themselves can engage in specific interactions, such as orthogonal C-F/C=O interactions, which further stabilize the complex. nih.gov The N-(2-phenylethyl) portion of the molecule can explore other sub-pockets of the binding site, potentially forming additional hydrophobic or π-π stacking interactions.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-receptor complex over time. MD simulations provide a dynamic view of the interactions, allowing researchers to assess the flexibility of the ligand in the binding site and the stability of the key hydrogen bonds and hydrophobic contacts identified in the docking pose. This provides a more realistic and robust model of the binding event.

Table 3: Typical Ligand-Macromolecule Interactions for a Docked 2,6-Difluorobenzamide Derivative (Based on a study of 2,6-difluoro-3-methoxybenzamide docked into the FtsZ protein). nih.govmdpi.com

| Ligand Moiety | Interacting Protein Residue(s) | Type of Interaction |

| Amide N-H | Val207, Asn263 | Hydrogen Bond (Donor) |

| Amide C=O | Leu209 | Hydrogen Bond (Acceptor) |

| 2-Fluoro Substituent | Val203, Val297 | Hydrophobic Interaction |

| 6-Fluoro Substituent | Asn263 | Hydrophobic Interaction |

| Aromatic Ring | Various nonpolar residues | Van der Waals / Hydrophobic Interactions |

Quantitative Structure-Activity Relationship (QSAR) Methodologies and Predictive Modeling for Analogue Series

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to establish a correlation between the chemical structures of a series of compounds and their biological activities. archivepp.com For an analogue series of 2,6-difluoro-N-(2-phenylethyl)benzamide, QSAR models can be developed to predict the activity of newly designed compounds and to identify the key molecular properties that govern their potency.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. nih.gov These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular weight, volume), electronic (e.g., dipole moment, partial charges), hydrophobic (e.g., LogP), and topological properties. ijpsr.com A mathematical equation is then generated, typically using methods like Multiple Linear Regression (MLR), to link these descriptors to the observed biological activity (e.g., pIC50). igi-global.com

A statistically robust QSAR model is characterized by a high squared correlation coefficient (r²) for the training set and, more importantly, a high predictive ability for an external test set of compounds (q² or r²_pred). nih.govigi-global.com Such models provide valuable insights into the structure-activity landscape. For instance, a QSAR model for a series of benzamide derivatives might reveal that increased hydrophobicity and the presence of hydrogen bond acceptors are positively correlated with activity, guiding medicinal chemists to synthesize new analogues with these enhanced features. nih.gov

Table 4: Example of a QSAR Model for a Series of Benzamide Derivatives (Note: This is a representative model illustrating the format and statistical parameters from a published study on benzamide analogues.). nih.gov

| Model Equation | Statistical Parameters |

| pIC50 = 0.85(Descriptor A) - 0.42(Descriptor B) + 1.5*(Descriptor C) + 5.21 | r² (Training Set): 0.98q² (Test Set): 0.71Significance: High correlation and good predictive power |

Research Applications of the 2,6 Difluoro N 2 Phenylethyl Benzamide Scaffold in Chemical Biology and Medicinal Chemistry

Design and Development of Molecular Probes for Target Engagement Studies

The development of molecular probes is crucial for validating drug targets and understanding the mechanism of action of bioactive compounds. The 2,6-difluoro-N-(2-phenylethyl)benzamide scaffold can be chemically modified to create such probes. For instance, the synthesis of radiolabeled analogs, such as those incorporating isotopes like Carbon-11, allows for their use in Positron Emission Tomography (PET) imaging. A study detailed the synthesis of a complex 2,6-difluorobenzamide (B103285) derivative, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, as a potential PET agent for imaging B-Raf(V600E) in cancers. This demonstrates the adaptability of the 2,6-difluorobenzamide core for the development of imaging agents to study target engagement in vivo. While a probe based specifically on the N-(2-phenylethyl) derivative has not been detailed, the amenability of the core structure to radiolabeling suggests its potential for creating tools to investigate its specific biological targets.

Exploration as a Scaffold for Rational Drug Design and Combinatorial Library Synthesis

The 2,6-difluorobenzamide motif is a key component in the rational design of inhibitors for various biological targets. A significant body of research has focused on its use in developing inhibitors of the bacterial cell division protein FtsZ. The design and synthesis of novel 2,6-difluorobenzamide derivatives have led to compounds with potent antibacterial activity. The 2,6-difluoro substitution is considered a critical feature, as it can enhance binding affinity and influence the conformational properties of the molecule.

The N-(2-phenylethyl) portion of the molecule offers a vector for diversification in combinatorial library synthesis. By systematically modifying the phenylethyl group, for example, through substitution on the phenyl ring or alteration of the ethyl linker, a library of analogs can be generated. This approach allows for the exploration of the structure-activity relationship (SAR) and the optimization of potency and selectivity for a given target. While specific combinatorial libraries based on 2,6-difluoro-N-(2-phenylethyl)benzamide are not extensively documented in the reviewed literature, the principles of combinatorial chemistry are readily applicable to this scaffold for the discovery of new bioactive agents.

Mechanistic Investigations of Macromolecular Target Inhibition

The 2,6-difluorobenzamide scaffold has been instrumental in the mechanistic investigation of FtsZ inhibition. FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to filamentation and ultimately cell death. Studies on 2,6-difluorobenzamide derivatives have shown that they bind to an allosteric site on FtsZ, disrupting its polymerization dynamics. The fluorine atoms on the benzamide (B126) ring play a significant role in the binding affinity, contributing to hydrophobic interactions within the binding pocket.

Studies on Ligand-Receptor Binding Interactions and Modulatory Mechanisms

The interactions between the 2,6-difluorobenzamide scaffold and its target proteins have been investigated through molecular docking and structural biology techniques. For FtsZ, the 2,6-difluorobenzamide core is known to form key hydrogen bonds and hydrophobic interactions within an allosteric binding pocket. Conformational analysis has revealed that the fluorine atoms induce a non-planar conformation of the benzamide, which is favorable for binding.

Contribution to Structure-Based Drug Design and Fragment-Based Drug Discovery Efforts

The 2,6-difluorobenzamide moiety can be considered a valuable fragment in the context of fragment-based drug discovery (FBDD). Its relatively small size and demonstrated ability to bind to a key biological target like FtsZ make it an attractive starting point for the development of more potent lead compounds. In structure-based drug design, the known binding mode of the 2,6-difluorobenzamide core within the FtsZ allosteric site provides a template for the rational design of new inhibitors.

The N-(2-phenylethyl) group can be seen as an elaboration of the core fragment, extending into a neighboring sub-pocket of the binding site. This "fragment growing" approach is a common strategy in FBDD to enhance affinity and selectivity. The exploration of different N-substituents on the 2,6-difluorobenzamide scaffold is a practical example of how this fragment can be utilized in drug discovery campaigns to develop novel therapeutic agents.

Advanced Methodologies in the Research of 2,6 Difluoro N 2 Phenylethyl Benzamide

High-Throughput Synthesis and Screening for Lead Optimization

High-throughput synthesis (HTS) coupled with automated screening is a cornerstone of modern lead optimization in drug discovery. For a lead compound like 2,6-difluoro-N-(2-phenylethyl)benzamide, this approach would enable the rapid generation and evaluation of a large library of structural analogues to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

The synthesis of an analogue library would likely be performed using parallel synthesis techniques. Starting from the core scaffolds, 2,6-difluorobenzoic acid and phenethylamine (B48288) , variations would be introduced. For instance, different substituents could be placed on the phenyl ring of the phenethylamine moiety, or the ethyl linker could be modified. Automated liquid handlers and robotic systems would be employed to perform the reactions in multi-well plates, allowing for the simultaneous creation of hundreds or thousands of distinct compounds.

Once synthesized, this library would undergo high-throughput screening (HTS) against a specific biological target. The nature of the assay would depend on the therapeutic goal. For example, if investigating potential antibacterial activity, as has been done for other 2,6-difluorobenzamides which target the FtsZ protein, a cell-based assay measuring bacterial growth inhibition or a biochemical assay measuring FtsZ polymerization could be used. nih.govnih.gov The results from the HTS campaign would generate a large dataset correlating structural modifications with biological activity, known as a structure-activity relationship (SAR).

Table 1: Representative Data from a Hypothetical High-Throughput Screening Campaign for 2,6-difluoro-N-(2-phenylethyl)benzamide Analogues

| Compound ID | Phenethylamine Ring Substitution | Biological Activity (IC₅₀, µM) |

| DFPB-001 | H (Parent Compound) | 15.2 |

| DFPB-002 | 4-Chloro | 8.5 |

| DFPB-003 | 4-Methoxy | 22.1 |

| DFPB-004 | 3-Fluoro | 12.3 |

| DFPB-005 | 2-Methyl | 35.8 |

Note: The data in this table is illustrative and does not represent actual experimental results.

This SAR data is crucial for lead optimization, guiding medicinal chemists in designing the next generation of compounds with enhanced characteristics.

Chemoinformatics and Computational Screening for Analogue Discovery

Chemoinformatics and computational screening are powerful tools for prioritizing and identifying novel analogues for synthesis, thereby conserving resources and accelerating the discovery process. For 2,6-difluoro-N-(2-phenylethyl)benzamide, these methods would be used to explore a vast virtual chemical space for promising derivatives.

The process would begin with the creation of a virtual library of compounds based on the 2,6-difluoro-N-(2-phenylethyl)benzamide scaffold. This library could contain millions of virtual molecules, each with unique structural modifications. Computational tools would then be used to predict the properties of these virtual compounds. This can include physicochemical properties like solubility and lipophilicity (logP), as well as ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

A key aspect of computational screening is molecular docking. nih.govmdpi.com If the biological target of 2,6-difluoro-N-(2-phenylethyl)benzamide is known and its three-dimensional structure has been determined (e.g., via X-ray crystallography), molecular docking simulations can be performed. These simulations predict the preferred orientation of a ligand when bound to a target and estimate the strength of the interaction. This allows for the virtual screening of the analogue library to identify compounds with the highest predicted binding affinity.

Table 2: Hypothetical Computational Screening Data for Virtual Analogues of 2,6-difluoro-N-(2-phenylethyl)benzamide

| Virtual Analogue ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted logP |

| V-DFPB-101 | 4-Trifluoromethyl | -9.8 | 4.2 |

| V-DFPB-102 | 4-Hydroxy | -7.5 | 2.9 |

| V-DFPB-103 | 3,4-Dichloro | -9.2 | 4.5 |

| V-DFPB-104 | N-Methyl on amide | -6.8 | 3.5 |

Note: The data in this table is illustrative and does not represent actual experimental results.

The top-ranking virtual hits from this screening process would then be prioritized for actual chemical synthesis and subsequent biological testing, streamlining the path to identifying potent analogues.

Biophysical Techniques for Studying Molecular Interactions

To understand the mechanism of action of 2,6-difluoro-N-(2-phenylethyl)benzamide, it is essential to characterize its direct interaction with its biological target at a molecular level. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

Several techniques could be employed. Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR) is another powerful technique for studying binding kinetics. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution of 2,6-difluoro-N-(2-phenylethyl)benzamide is flowed over the surface. The binding and dissociation of the compound are monitored in real-time, yielding the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly techniques like Saturation Transfer Difference (STD) NMR, can identify which parts of the ligand are in close contact with the protein, providing structural information about the binding mode.

Table 3: Illustrative Biophysical Data for the Interaction of 2,6-difluoro-N-(2-phenylethyl)benzamide with a Hypothetical Target Protein

| Technique | Parameter | Measured Value |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd) | 10.5 µM |

| Enthalpy (ΔH) | -8.2 kcal/mol | |

| Entropy (ΔS) | -5.7 cal/mol·K | |

| Surface Plasmon Resonance (SPR) | Association Rate (kon) | 1.2 x 10⁴ M⁻¹s⁻¹ |

| Dissociation Rate (koff) | 1.5 x 10⁻¹ s⁻¹ | |

| Binding Affinity (Kd) | 12.5 µM |

Note: The data in this table is illustrative and does not represent actual experimental results.

These biophysical data are invaluable for confirming direct target engagement and for understanding the forces driving the molecular recognition process, which can further guide the rational design of improved analogues.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.